Deoxyadenosine
Overview
Description
Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2′ position of its ribose sugar moiety. This compound is a crucial building block of DNA, pairing with deoxythymidine (T) in double-stranded DNA . It plays a significant role in genetic information storage and transmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxyadenosine can be synthesized using various methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2′-deoxyadenosine . Another method involves the chemical synthesis of 2′-deoxynucleoside 5′-triphosphates on a gram scale . The development of novel processes that are convenient and environmentally friendly has accelerated since the discovery of nucleoside phosphorylases .
Industrial Production Methods: Industrial production of this compound often involves the use of thymidine and adenine as starting materials. These are converted into 2′-deoxyadenosine using recombinant Escherichia coli strains . Another method uses glucose, acetaldehyde, and nucleobase to produce the four deoxynucleosides through the coexpression of three enzymes in one Escherichia coli strain .
Chemical Reactions Analysis
Types of Reactions: Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 8,5′-cyclo-2′-deoxyadenosine isomers, which are potential biomarkers .
Common Reagents and Conditions: Reagents such as chromium (VI), Fenton chemistry, and photoinduction with lumazine are commonly used in the oxidation of this compound . Ultrasound in neutral solution can also induce DNA damage .
Major Products Formed: The major products formed from these reactions include 8,5′-cyclo-2′-deoxyadenosine isomers and other oxidized derivatives .
Scientific Research Applications
Deoxyadenosine has numerous scientific research applications across various fields:
Chemistry: It is used in the synthesis of nucleoside analogs, which are valuable in the development of antiviral and anticancer therapies .
Biology: this compound is a fundamental component of DNA, essential for genetic information storage and transmission .
Medicine: Purine nucleoside analogs derived from this compound are used in the treatment of chronic lymphoid leukemias . Additionally, this compound triphosphate (dATP) is an essential precursor material for synthetic DNA and is widely used in genetic engineering, molecular biology, and genetic medicine .
Industry: this compound is used in the production of various nucleoside analogs, which are crucial for the treatment of viral diseases and cancer .
Mechanism of Action
Comparison with Similar Compounds
Cordycepin (3′-deoxyadenosine): A derivative of deoxyadenosine with a similar structure but different biological activity.
2′-Deoxyguanosine: Another deoxyribonucleoside that pairs with deoxycytidine © in DNA.
2′-Deoxycytidine: Pairs with deoxyguanosine (G) in DNA.
2′-Deoxythymidine: Pairs with this compound (A) in DNA.
Uniqueness: this compound is unique in its role as the DNA nucleoside A, which pairs specifically with deoxythymidine (T) in double-stranded DNA . Its accumulation in the absence of ADA and the resulting genetic disorder (ADA-SCID) further highlight its distinct biological significance .
Properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXZPDWKRNYJJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862485 | |
Record name | 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958-09-8, 13276-53-4, 3413-66-9 | |
Record name | deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC100793 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-Deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | deoxyadenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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